An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of aromatic ketones and esters. Its structure, featuring a butyrate chain attached to a substituted phenyl ring, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and safety considerations, designed to support research and development activities. Due to the limited availability of experimental data for this specific molecule, some properties are predicted or extrapolated from analogous compounds.
Chemical Properties
The fundamental chemical and physical properties of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be estimations.
| Property | Value | Source |
| CAS Number | 39496-81-6 | [1] |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Based on similar structures |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water. | Based on chemical structure |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar compounds |
Synthesis Protocol
A common and effective method for the synthesis of aryl keto esters such as ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is the Friedel-Crafts acylation.[2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
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Propoxybenzene
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Ethyl succinyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propoxybenzene (1 equivalent) and anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
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In the dropping funnel, prepare a solution of ethyl succinyl chloride (1 equivalent) in anhydrous dichloromethane.
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Add the ethyl succinyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate has been identified in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:
-
¹H NMR:
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Signals in the aromatic region (around 6.9-7.9 ppm) corresponding to the protons on the substituted phenyl ring.
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A triplet around 4.1 ppm for the -OCH₂- of the ethyl ester.
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A triplet around 3.9 ppm for the -OCH₂- of the propoxy group.
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Multiplets in the range of 2.5-3.2 ppm for the two methylene groups of the butyrate chain.
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A multiplet around 1.8 ppm for the central methylene group of the propoxy group.
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A triplet around 1.2 ppm for the methyl group of the ethyl ester.
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A triplet around 1.0 ppm for the methyl group of the propoxy group.
-
-
¹³C NMR:
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A signal for the ketone carbonyl carbon (around 198 ppm).
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A signal for the ester carbonyl carbon (around 173 ppm).
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Aromatic carbon signals in the range of 114-163 ppm.
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Signals for the carbons of the ethyl and propoxy groups.
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-
IR Spectroscopy:
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A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group.
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A strong absorption band around 1685 cm⁻¹ for the ketone carbonyl group.
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C-H stretching bands for aromatic and aliphatic protons.
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C-O stretching bands.
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-
Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z = 264.32.
-
Fragmentation patterns would likely show losses of the ethoxy group (-45), the propoxy group (-59), and other characteristic fragments.
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Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activity or the signaling pathways modulated by ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. However, related butyrate derivatives are known to have a range of biological effects. For instance, butyrate itself is a short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity, which plays a role in epigenetic regulation. Further research is required to determine if ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate possesses any significant biological properties.
Safety and Handling
No specific safety data for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is available. However, based on the safety information for structurally similar compounds like ethyl butyrate and ethyl 4-oxo-4-phenylbutyrate, the following precautions are recommended[4][5][6][7]:
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Hazard Statements (Inferred):
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May cause skin irritation.
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May cause serious eye irritation.
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May cause respiratory irritation.
-
May be a combustible liquid.
-
-
Precautionary Measures:
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Handle in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing vapors or dust.
-
Keep away from heat, sparks, and open flames.
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Wash hands thoroughly after handling.
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It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a compound with potential applications in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a foundation based on established chemical principles and data from analogous structures. The proposed synthesis via Friedel-Crafts acylation offers a reliable route for its preparation, enabling further investigation into its physical, chemical, and biological properties. Researchers are encouraged to perform detailed characterization and safety assessments upon synthesizing or acquiring this compound.
References
- 1. 39496-81-6|Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate|BLDpharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
